benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate
Description
Benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic compound featuring a benzimidazole core fused with a pyrrolidine ring and a carbamate functional group. This structure is designed to leverage the pharmacological versatility of benzimidazole derivatives, which are widely explored for their biological activity, including enzyme inhibition (e.g., indoleamine 2,3-dioxygenase-1, IDO1) and antimicrobial properties .
Properties
IUPAC Name |
benzyl N-[2-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-24-19-9-5-6-10-20(19)26(16)18-11-12-25(14-18)21(27)13-23-22(28)29-15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVCFMMDLFITOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable halide reacts with the benzimidazole derivative.
Carbamate Formation: The final step involves the reaction of the intermediate with benzyl chloroformate in the presence of a base like triethylamine to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the carbamate linkage, potentially converting it to an alcohol.
Substitution: The benzimidazole and pyrrolidine rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation might involve alkyl halides in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metals that can be used as catalysts in organic reactions.
Biology
Biologically, the compound exhibits potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic properties, including anti-inflammatory and antiviral activities.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, such as in the creation of organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with three analogs from recent literature, focusing on structural features , synthetic yields , and bioactivity data (where available).
Key Observations :
The carbamate group introduces a hydrolytically labile bond, which could influence metabolic stability versus the amide linkage in Compounds 10 and 18 .
Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of pyrrolidine and carbamate precursors, similar to the procedures for Compounds 10 and 18 (e.g., amide bond formation via carbodiimide coupling) .
Biological Relevance :
- Compounds 10 and 18 were evaluated as IDO1 inhibitors, with Compound 10 showing moderate activity (IC₅₀ ~ 0.19 μM) due to its 4-bromo-pyrrole substituent, which enhances electron-withdrawing effects and target binding . The target compound’s pyrrolidine-oxoethylcarbamate moiety may mimic these effects but requires empirical validation.
Research Findings and Mechanistic Insights
- Electron-Deficient Moieties: Brominated analogs (e.g., Compound 10) exhibit stronger enzyme inhibition than non-halogenated derivatives (Compound 18), suggesting that electron-withdrawing groups enhance interaction with IDO1’s heme-binding pocket . The target compound’s oxoethylcarbamate group may similarly modulate electron density.
Biological Activity
Benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, drawing from various studies and research findings.
Structural Overview
The compound features a carbamate group , which is known for its role in enhancing the pharmacological properties of drugs. The presence of a benzo[d]imidazole moiety suggests potential interactions with biological targets, particularly in the realm of cancer therapy and immunomodulation.
Antimicrobial Properties
Research has indicated that related benzyl carbamates exhibit significant antimicrobial activity. For instance, a study highlighted that certain derivatives of benzyl carbamate showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL against specific pathogens, suggesting that structural modifications can enhance potency against microbial targets .
| Compound | MIC (µg/mL) |
|---|---|
| Benzyl Carbamate Derivative 1 | 10 |
| Benzyl Carbamate Derivative 2 | 25 |
| Benzyl Carbamate Derivative 3 | 50 |
Anticancer Activity
The benzo[d]imidazole structure is often associated with anticancer properties. Compounds containing this moiety have been studied for their ability to inhibit various cancer cell lines. For example, derivatives similar to benzyl carbamate have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Immunomodulatory Effects
The compound's potential as an immunomodulator has also been explored. It may influence immune pathways, particularly the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy . Compounds that target these pathways can enhance T-cell responses against tumors.
Case Studies and Research Findings
A notable study investigated the structure-activity relationship (SAR) of various benzyl carbamate derivatives. The findings indicated that modifications to the phenyl ring and the carbamate group significantly affect biological activity. For instance, compounds with specific substitutions showed enhanced binding affinity and selectivity towards target proteins involved in cancer progression .
Another research effort focused on the hydro-lipophilic properties of similar compounds, revealing that lipophilicity plays a critical role in the absorption and distribution of these drugs within biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
